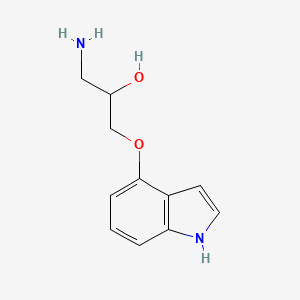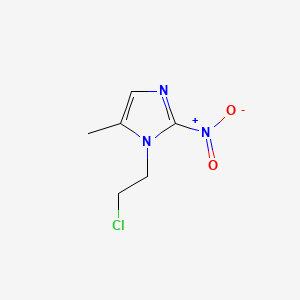
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole
描述
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole, commonly known as CENIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound nitroimidazole, which has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and antiparasitic properties. In
作用机制
The mechanism of action of CENIM is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of DNA repair mechanisms in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By generating ROS, CENIM can induce oxidative stress in cancer cells, leading to cell death. Additionally, CENIM has been shown to inhibit the repair of DNA damage caused by radiation, further enhancing the effectiveness of radiation therapy.
生化和生理效应
CENIM has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CENIM can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In vivo studies have shown that CENIM can enhance the antitumor effects of radiation therapy and reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using CENIM in lab experiments is its high purity and stability. The synthesis method described above produces CENIM with a high degree of purity, which is essential for accurate and reproducible experiments. Additionally, CENIM has been shown to be stable under a wide range of conditions, making it suitable for long-term storage and use in various types of experiments.
However, there are also some limitations to using CENIM in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. While CENIM has been shown to be relatively non-toxic at low concentrations, higher concentrations may cause cellular damage and death. Another limitation is its specificity for cancer cells. While CENIM has been shown to sensitize various types of cancer cells to radiation, it may not be effective against all types of cancer or normal cells.
未来方向
There are several future directions for research on CENIM. One area of interest is the development of new synthesis methods to produce CENIM with improved purity and yield. Another area is the investigation of the mechanism of action of CENIM, particularly its effects on DNA repair mechanisms and ROS generation. Additionally, further studies are needed to determine the optimal dosage and administration of CENIM for use as a radiosensitizer in cancer therapy. Finally, the potential applications of CENIM in other areas of scientific research, such as antimicrobial and antiparasitic therapy, should also be explored.
科学研究应用
CENIM has been studied for its potential applications in several areas of scientific research. One of the most promising areas is its use as a radiosensitizer in cancer therapy. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation, thereby increasing the effectiveness of radiation therapy. CENIM has been shown to sensitize various types of cancer cells to radiation and has been proposed as a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
1-(2-chloroethyl)-5-methyl-2-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-5-4-8-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJVGHJIMUQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946357 | |
| Record name | 1-(2-Chloroethyl)-5-methyl-2-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole | |
CAS RN |
23571-42-8 | |
| Record name | Imidazole, 1-(2-chloroethyl)-5-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023571428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-5-methyl-2-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



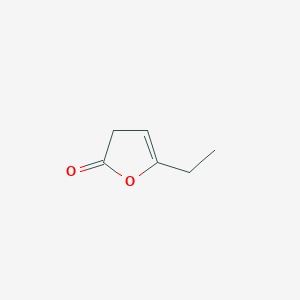
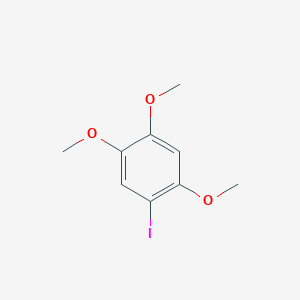
![3H-pyrrolo[3,2-f]quinoline](/img/structure/B3349682.png)
![Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3349690.png)

![3H-1,2,3-Triazolo[4,5-h]quinoline](/img/structure/B3349704.png)
![2H-[1,3]Dioxolo[4,5-H]isoquinoline](/img/structure/B3349717.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)
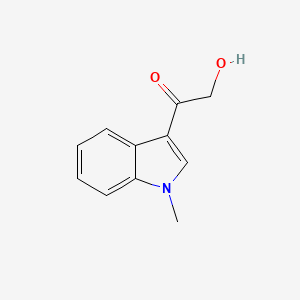

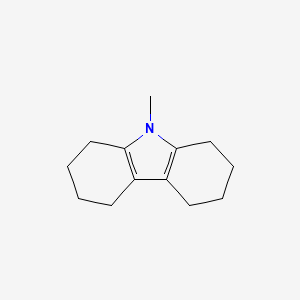
![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)
